molecular formula C16H20ClNO4 B606024 Benzoylecgonine hydrochloride CAS No. 39426-98-7

Benzoylecgonine hydrochloride

Cat. No. B606024
CAS RN: 39426-98-7
M. Wt: 325.79
InChI Key: CMSMPZLAQCHUGM-BHARVXRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoylecgonine hydrochloride is discontinued (DEA controlled substance). This product is the HCl salt form of the major metabolite of cocaine (benzoyl methyl ecgonine). It is used to test presence of cocaine in drug tests, and has been investigated as a topical pain medication.

Scientific Research Applications

Photolysis Studies

  • Direct Photolysis in Water Treatment : Benzoylecgonine (BE) is studied for its behavior under UV irradiation in water treatment processes. An innovative microcapillary film array photoreactor was used to determine its photolysis quantum yield at 254 nm, highlighting its potential for assessing the photochemical behavior of various substances in water treatment (Russo et al., 2016).

Toxicological Research

  • Toxicity in Aquatic Organisms : Research on BE's toxicity towards aquatic organisms like Daphnia magna shows its impact on oxidative stress, swimming behavior, and reproduction. This study is significant in understanding the ecological implications of BE in aquatic systems (Parolini et al., 2018).

Wastewater Analysis

  • Monitoring Illicit Drug Use : Studies utilize BE as an indicator in wastewater-based epidemiology to assess spatial and temporal trends in drug use. This approach provides near real-time drug use estimates, complementing existing data on drug prevalence and seizures (González-Mariño et al., 2019).

Pharmaceutical Research

  • Dermal Penetration Studies : Research on Esterom Solution, derived from the esterification of benzoylmethylecgonine, investigates the skin penetration of its components, including BE. This is vital in developing topical analgesics (McDonald & Lunte, 2003).

Environmental Impact Assessment

  • Removal from Water Matrices : BE's removal from different water matrices was investigated using the UV254/H2O2 process. The study assessed reaction kinetics, ecotoxicity, and genotoxicity, providing insights for effective water treatment methods (Spasiano et al., 2016).

Analytical Methods Development

  • Hair Sample Analysis : Development of methods for determining BE and cocaine in human hair samples using techniques like GC/MS and HILIC-MS/MS. These methods are critical in forensic toxicology for drug abuse analysis (Barroso et al., 2008).

properties

CAS RN

39426-98-7

Product Name

Benzoylecgonine hydrochloride

Molecular Formula

C16H20ClNO4

Molecular Weight

325.79

IUPAC Name

(1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride

InChI

InChI=1S/C16H19NO4.ClH/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10;/h2-6,11-14H,7-9H2,1H3,(H,18,19);1H/t11-,12+,13-,14+;/m0./s1

InChI Key

CMSMPZLAQCHUGM-BHARVXRSSA-N

SMILES

[H][C@]12C[C@@H]([C@@H]([C@](N1C)(CC2)[H])C(O)=O)OC(C3=CC=CC=C3)=O.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzoylecgonine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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